molecular formula C26H23N3O4S B2538010 Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate CAS No. 941958-95-8

Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate

Cat. No.: B2538010
CAS No.: 941958-95-8
M. Wt: 473.55
InChI Key: VVTMFQRKRZEYRU-UHFFFAOYSA-N
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Description

Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It has been studied for its biological activities, including its potential as an antifungal, anti-inflammatory, and acetylcholinesterase inhibitor.

Preparation Methods

The synthesis of Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its combination of a benzothiazole core with a piperazine moiety, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-O-methyl 4-O-[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-32-24(30)18-7-9-19(10-8-18)25(31)33-21-11-12-22-23(17-21)34-26(27-22)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTMFQRKRZEYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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